Tetracycline paraminosalicylate

Description

Evolution of Antimicrobial Agents and Emerging Therapeutic Challenges

The discovery of antimicrobial agents stands as one of the most significant achievements in modern medicine. Beginning with the serendipitous discovery of penicillin, the mid-20th century saw a golden era of antibiotic development, leading to a dramatic decrease in morbidity and mortality from bacterial infections. However, the widespread use and misuse of these miracle drugs have accelerated a natural evolutionary process: the development of antimicrobial resistance (AMR). who.int AMR is now a top global public health threat, rendering once-standard treatments ineffective and making common infections difficult or impossible to treat. who.int

The challenges are multifaceted. Bacteria have evolved sophisticated mechanisms to evade the action of antibiotics, including the production of enzymes that inactivate drugs, alteration of the drug's target site, and the use of efflux pumps to expel the drugs from the cell. wikipedia.orgwikipedia.org This has led to the rise of multidrug-resistant (MDR) organisms, which are resistant to multiple classes of antibiotics. The pipeline for new antibiotics has also slowed considerably, with an almost 40-year gap between the introduction of new molecular classes of antibiotics, from the fluoroquinolones in 1962 to the oxazolidinones in 2000. nih.gov This innovation gap, coupled with the relentless evolution of pathogens, creates an urgent need for novel therapeutic approaches. nih.govnih.gov

Historical Context of Tetracycline-Class Antibiotics and Their Molecular Derivatives

The tetracyclines are a prominent class of broad-spectrum antibiotics first discovered in the 1940s as natural products from Streptomyces bacteria. wikipedia.orgnih.gov The first member of this class, chlortetracycline (B606653) (Aureomycin), was discovered in 1945. wikipedia.org This was soon followed by the discovery of oxytetracycline (B609801) and the semi-synthetic creation of tetracycline (B611298) itself, which was approved by the FDA in 1954. wikipedia.orgwikipedia.org

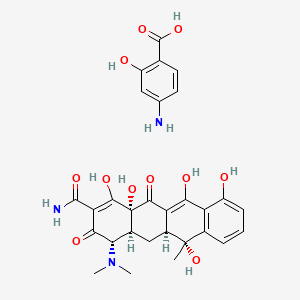

Tetracyclines are characterized by a linear, fused four-ring (tetracyclic) nucleus. wikipedia.org They function by inhibiting protein synthesis in bacteria. Specifically, they bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which prevents the addition of new amino acids to the growing peptide chain. wikipedia.orgchemicalbook.comdrugbank.comnih.gov This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. wikipedia.org

The initial success of tetracyclines spurred the development of numerous semi-synthetic derivatives. nih.gov These modifications, often at the C5, C6, C7, and C9 positions of the tetracycline core, were designed to improve upon the original compounds' pharmacological properties, such as their spectrum of activity, potency, and ability to overcome resistance. wikipedia.orgnih.gov This led to the creation of second-generation tetracyclines like doxycycline (B596269) and minocycline (B592863), and more recently, third-generation agents like tigecycline, which show efficacy against some tetracycline-resistant bacteria. nih.govnih.gov

Rationale for Investigating Hybrid Antimicrobial Chemotypes in Academic Research

The escalating crisis of antibiotic resistance has driven academic and pharmaceutical research towards more innovative strategies beyond simple derivatization of existing scaffolds. One such strategy is the creation of hybrid antimicrobial chemotypes. A hybrid, or conjugate, molecule is a single chemical entity that combines two or more different pharmacophores (the active parts of a drug molecule) connected by a linker.

The rationale behind this approach is multifold:

Dual Mechanism of Action: By combining two distinct antimicrobial agents, a hybrid compound can potentially act on multiple targets within the bacterial cell simultaneously. This can lead to a synergistic effect, where the combined activity is greater than the sum of the individual components.

Overcoming Resistance: If a bacterium is resistant to one of the parent molecules, the other component of the hybrid may still be effective, potentially restoring activity. For example, one part of the hybrid could inhibit a resistance mechanism (like an efflux pump) while the other part kills the bacterium.

Broadened Spectrum: Combining pharmacophores with different spectra of activity could result in a hybrid with broader coverage against a wider range of pathogens.

Tetracycline paraminosalicylate represents a conceptual model of such a hybrid. It combines the well-established tetracycline scaffold with p-aminosalicylic acid (PAS), an antitubercular agent. The investigation into such hybrids is a key area of academic research aimed at developing next-generation antimicrobials capable of combating multidrug-resistant pathogens.

Research Findings on Hybrid Antimicrobial Compounds

While specific research on this compound is not widely published, the principles of its design can be understood by examining its constituent parts and the broader research into antibiotic hybrids.

Chemical and Mechanistic Properties of Constituent Compounds

To understand the potential of a hybrid like this compound, one must first understand its components.

| Property | Tetracycline | p-Aminosalicylic Acid (PAS) |

| Chemical Class | Polyketide | Aminosalicylic Acid |

| Core Structure | Linear fused tetracyclic nucleus | Substituted salicylic (B10762653) acid |

| Primary Mechanism of Action | Inhibition of protein synthesis via binding to the 30S ribosomal subunit. wikipedia.orgdrugbank.com | Inhibition of folic acid synthesis by competing with para-aminobenzoic acid (PABA). patsnap.comchemicalbook.comdrugbank.com |

| Bacterial Effect | Primarily bacteriostatic. wikipedia.org | Bacteriostatic. drugbank.commims.com |

| Primary Target | Bacterial 30S Ribosome. chemicalbook.com | Dihydropteroate (B1496061) synthase (DHPS) in the folate pathway. patsnap.comnih.gov |

This table is generated based on established data for the individual compounds.

Rationale for the Tetracycline-PAS Hybrid Structure

The theoretical combination of tetracycline and p-aminosalicylic acid into a single molecule is based on the principle of dual targeting.

Tetracycline Component: Provides the core protein synthesis inhibitory action that has been effective against a broad spectrum of bacteria. wikipedia.org Its presence targets a fundamental process in bacterial viability.

p-Aminosalicylic Acid (PAS) Component: Acts as an antimetabolite, disrupting a different, but equally essential, metabolic pathway—folate synthesis. patsnap.comnih.gov Bacteria must synthesize their own folic acid, making this pathway an excellent antibiotic target. drugbank.com By mimicking PABA, PAS inhibits dihydropteroate synthase (DHPS), a key enzyme in the pathway. patsnap.comchemicalbook.com

The resulting hybrid, This compound , would therefore be hypothesized to simultaneously disrupt two critical cellular functions. This dual-pronged attack could theoretically be more effective than either agent alone and could be less susceptible to the development of resistance, as a bacterium would need to acquire resistance mechanisms to both actions simultaneously.

Structure

3D Structure of Parent

Properties

CAS No. |

72283-97-7 |

|---|---|

Molecular Formula |

C29H31N3O11 |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |

InChI |

InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |

InChI Key |

WVTDZOPAGHNYTM-IZGCTLQUSA-N |

Isomeric SMILES |

C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetracycline Para Aminosalicylate Constructs

Strategies for Tetracyclic Nucleus Modification and Functionalization

The foundation for creating a tetracycline-PAS construct lies in the ability to modify the core tetracycline (B611298) nucleus. This can be achieved through total synthesis, which builds the molecule from the ground up, or semi-synthesis, which modifies existing tetracycline structures.

Total synthesis offers the greatest flexibility for introducing novel functionalities into the tetracycline framework, providing access to analogues that are impossible to create through semi-synthetic methods. harvard.edunih.gov Early efforts in this field were marked by linear sequences that, while groundbreaking, were often lengthy and low-yielding.

The first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline (sancycline), was a landmark achievement by Woodward and his collaborators in 1962, involving a 22-step linear sequence. google.combris.ac.uk Later, a versatile route developed by Muxfeldt demonstrated a different strategy for assembling the tetracyclic system. illinois.edu

A significant modern breakthrough was the convergent synthetic platform developed by the Myers group. organic-chemistry.orgnih.gov This approach allows for the modular construction of the tetracycline core and has enabled the synthesis of over 2,000 novel analogues. harvard.edu The key to the Myers synthesis is a convergent Michael-Claisen condensation reaction that combines a highly functionalized AB-ring precursor with a variable D-ring precursor in a single step, offering robust and stereocontrolled access to the tetracycline scaffold. nih.govacs.org Another powerful strategy employed in total synthesis is the Diels-Alder reaction, which can be used to construct the tetracyclic core with high stereochemical control. organic-chemistry.orgthieme-connect.comwikipedia.org These advanced synthetic platforms are crucial as they allow for the strategic placement of functional groups that could later be used to attach the para-aminosalicylic acid moiety.

Table 1: Comparison of Key Total Synthesis Strategies for Tetracycline Analogues

| Synthesis Strategy | Key Contributor(s) | Year | Core Reaction Type | Key Features |

|---|---|---|---|---|

| Linear Synthesis | R.B. Woodward | 1962 | Stepwise linear construction | First total synthesis of a biologically active tetracycline; 22 steps. google.comtowson.edu |

| Convergent Diels-Alder | H. Muxfeldt | 1968 | Diels-Alder Reaction | Versatile route allowing for analogue synthesis; utilized an o-quinone methide Diels-Alder reaction. illinois.eduorganic-chemistry.org |

| Convergent Michael-Claisen | A.G. Myers | 2005 | Michael-Claisen Condensation | Highly efficient and modular; enables rapid diversification of the D-ring, making it suitable for creating a wide array of novel analogues. nih.govorganic-chemistry.orgacs.org |

Semi-synthesis, which involves the chemical modification of tetracyclines produced by fermentation, remains a commercially vital and practical approach. nih.gov This strategy has led to the development of second and third-generation tetracyclines with improved pharmacological properties. nih.gov

Key semi-synthetic modifications include:

C6-Hydroxyl Removal: A pivotal discovery was the reductive removal of the C6-hydroxyl group from natural tetracyclines like oxytetracycline (B609801). This modification enhances the stability of the molecule in both acidic and basic conditions. harvard.eduillinois.edu This process was fundamental to the creation of doxycycline (B596269) and minocycline (B592863), two of the most important tetracyclines. harvard.edugoogle.com

C7 and C9 Substitution: The increased stability of 6-deoxytetracyclines opened up the possibility for electrophilic aromatic substitution on the D-ring. harvard.edu This allowed for the introduction of various substituents at the C7 and C9 positions, leading to compounds like minocycline and, more recently, the third-generation antibiotic tigecycline. harvard.eduresearchgate.net Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have also been employed to introduce novel groups at the C9 position, taking advantage of the reaction's high functional group tolerance. researchgate.net

These established semi-synthetic "handles" on the D-ring provide a direct pathway for integrating a para-aminosalicylic acid moiety.

Integration of Para-aminosalicylic Acid Moiety into Tetracycline Scaffold Designs

The creation of a hybrid tetracycline-PAS molecule requires a deliberate strategy for chemically linking the two distinct structures. This involves considering the reactive functional groups on both molecules and the stability of the resulting chemical bond.

Para-aminosalicylic acid possesses three primary functional groups available for chemical linkage: a carboxylic acid, an aromatic amine, and a phenolic hydroxyl group. The tetracycline scaffold offers several potential attachment points, including the C2-carboxamide and the electron-rich D-ring.

Potential linkage strategies include:

Amide Bond Formation: The amino group of PAS could be coupled with the C2-carboxamide of a tetracycline derivative. This would likely require activation of the C2-carboxamide or a multi-step process. A more direct approach would be to form an amide bond between the carboxylic acid of PAS and a synthetically introduced amino group on the tetracycline scaffold, for instance at the C7 or C9 position. Standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC with additives like HOBt) could facilitate this transformation.

Ester Linkage: An ester bond could be formed between the carboxylic acid of PAS and a hydroxyl group on the tetracycline, such as the C6-hydroxyl (in first-generation tetracyclines) or the C12a-hydroxyl. However, the C12a-hydroxyl is part of a sensitive keto-enol system crucial for activity and is generally not modified. nih.gov

Direct Aromatic Coupling: The amino group of PAS could potentially be used in a nucleophilic aromatic substitution reaction on a suitably activated tetracycline D-ring, although this might require harsh conditions.

Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, offers a powerful and green alternative for constructing complex molecules. researchgate.net While not yet specifically reported for tetracycline-PAS constructs, the principles can be applied hypothetically.

PAS is known to be a substrate for enzymes in the folate biosynthetic pathway, such as dihydropteroate (B1496061) synthase (DHPS), which recognizes it similarly to its natural substrate, para-aminobenzoic acid. nih.gov This suggests that enzymes can process PAS and its analogues.

A potential chemo-enzymatic strategy could involve:

Chemical Synthesis: A tetracycline analogue is first synthesized (either via total or semi-synthesis) to incorporate a specific functional group that acts as a handle for enzymatic modification.

Enzymatic Ligation: A ligase or transferase enzyme could then be used to couple the modified tetracycline to PAS. For example, a transaminase could potentially form a new C-N bond, or an acyltransferase could link the two molecules via an ester or amide bond under mild, aqueous conditions.

The use of enzymes from tetracycline biosynthesis pathways, such as those responsible for tailoring the polyketide backbone, could also be explored to incorporate novel functionalities that facilitate subsequent chemical linkage to PAS. nih.govnih.gov This approach could lead to novel structures that are difficult to access through purely chemical means. nih.gov

Characterization of Novel Synthetic Intermediates and Final Products

The unambiguous identification and characterization of all new chemical entities, from reaction intermediates to the final tetracycline-PAS conjugate, are essential to confirm the success of the synthetic strategy. A combination of spectroscopic and chromatographic techniques is required for this purpose.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, and purification. | HPLC is the standard method for analyzing tetracycline stability and purity. researchgate.netresearchgate.netnih.gov It is used to separate the final product from starting materials, byproducts, and any degradation products like epimers or isotetracycline. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecules, allowing for the confirmation of their elemental composition. This is critical for verifying the successful conjugation of the PAS moiety to the tetracycline scaffold. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | 1H and 13C NMR are used to determine the precise chemical structure of the intermediates and the final product. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning all proton and carbon signals and confirming the exact point of linkage between the tetracycline and PAS components. It is also used to verify the stereochemistry of the chiral centers in the tetracycline core. |

| Infrared (IR) Spectroscopy | Functional group analysis. | IR spectroscopy can be used to identify key functional groups and confirm the formation of new bonds, such as the appearance of a new amide or ester carbonyl stretch in the final conjugate. |

Molecular Mechanisms of Action and Cellular Target Engagement

Ribosomal Inhibition Dynamics and Subunit Binding Kinetics

Tetracyclines exert their bacteriostatic effect by binding to the bacterial ribosome, a complex structure composed of a large (50S) and a small (30S) subunit. drugbank.comwikipedia.org The primary target for tetracyclines is the 30S ribosomal subunit. drugbank.comnih.gov

The core mechanism of tetracycline (B611298) action involves the reversible binding to the 30S ribosomal subunit. drugbank.comwikipedia.org This binding specifically obstructs the A-site (aminoacyl site) of the ribosome. nih.govyoutube.com By occupying this critical site, tetracycline physically prevents the incoming aminoacyl-transfer RNA (aa-tRNA) from binding to the mRNA-ribosome complex. nih.govnih.gov This blockage halts the addition of new amino acids to the growing polypeptide chain, thereby effectively arresting protein synthesis. nih.gov

While the primary binding site is on the 30S subunit, some studies suggest that tetracyclines may also interact to some extent with the 50S ribosomal subunit. drugbank.comwikipedia.org The binding to the 30S subunit is a reversible process. drugbank.com

Table 1: Key Interactions of Tetracycline with the Bacterial Ribosome

| Component | Interaction with Tetracycline | Consequence |

| 30S Ribosomal Subunit | Primary, high-affinity binding site. nih.govnih.gov | Inhibition of protein synthesis. nih.govwikipedia.org |

| A-Site | Tetracycline physically blocks this site. nih.govyoutube.com | Prevents binding of aminoacyl-tRNA. nih.govnih.gov |

| Aminoacyl-tRNA | Sterically hindered from accessing the A-site. nih.govnih.gov | Elongation of the polypeptide chain is halted. nih.gov |

| 50S Ribosomal Subunit | Evidence of some level of binding. drugbank.comwikipedia.org | Contribution to the overall mechanism is less defined. |

The binding of tetracycline to the 30S ribosomal subunit is believed to induce subtle conformational changes in the ribosome. nih.gov These structural alterations can further contribute to the inhibition of protein synthesis. Even small changes in the ribosomal structure can impact the efficiency and fidelity of translation. It has been proposed that tetracycline binding in a solution with 30S subunits might induce subtle changes in the binding region that are not observed in rigid crystal structures. nih.gov

Cellular Uptake Mechanisms and Intracellular Accumulation

For tetracyclines to reach their ribosomal target, they must first cross the bacterial cell envelope. The mechanisms of entry and the potential for efflux are critical determinants of the drug's efficacy.

In Gram-negative bacteria, tetracyclines are thought to traverse the outer membrane through porin channels, such as OmpF and OmpC. nih.gov This passage is likely facilitated by the formation of a coordination complex with a cation, such as magnesium. nih.gov

Bacteria have developed resistance mechanisms to counteract the influx of tetracyclines. The most common of these is the acquisition of genes that encode for efflux pumps. wikipedia.org These membrane proteins actively transport tetracycline out of the cell, preventing it from reaching an inhibitory concentration within the cytoplasm. wikipedia.org Another mechanism of resistance involves ribosomal protection proteins that can interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume. wikipedia.org

Table 2: Cellular Transport Mechanisms Related to Tetracycline

| Transport Type | Description | Relevance to Tetracycline |

| Influx (Gram-negative) | Passage through porin channels (e.g., OmpF, OmpC) in the outer membrane. nih.gov | Allows tetracycline to enter the periplasmic space. nih.gov |

| Efflux (Resistance) | Active transport of tetracycline out of the cell via efflux pumps. wikipedia.org | A primary mechanism of bacterial resistance, reducing intracellular drug concentration. wikipedia.org |

Once in the periplasm of Gram-negative bacteria, or after crossing the cell wall of Gram-positive bacteria, the uncharged tetracycline molecule is sufficiently lipophilic to diffuse across the inner cytoplasmic membrane. researchgate.net This passive diffusion allows the drug to enter the cytoplasm and reach its ribosomal target. drugbank.com The ability of tetracyclines to permeate the cell membrane is a crucial aspect of their broad-spectrum activity.

Potential Interactions with Bacterial Metabolic Pathways beyond Protein Synthesis

While the primary mechanism of action of tetracyclines is the inhibition of protein synthesis, some evidence suggests other potential effects. There are indications that tetracycline may alter the cytoplasmic membrane of bacteria, which could lead to the leakage of intracellular components such as nucleotides. drugbank.comwikipedia.org However, this is generally considered a secondary effect compared to the potent inhibition of ribosomal function.

Furthermore, research into tetracycline derivatives has explored their ability to inhibit matrix metalloproteinases, though this action is not directly linked to their antibacterial effect. wikipedia.org There is no specific evidence to suggest that tetracycline para-aminosalicylate has significant interactions with bacterial metabolic pathways other than protein synthesis. The antibacterial activity of para-aminosalicylic acid itself is known to involve the inhibition of folate synthesis, but how this might be relevant in the context of the tetracycline salt is not established. nih.gov

Investigating Non-Ribosomal Molecular Targets and Biochemical Modulations

While the primary antibacterial action of tetracyclines is the inhibition of ribosomal protein synthesis, there is a substantial body of evidence demonstrating that these molecules, including their various derivatives, possess significant biological activities that are independent of their antimicrobial properties. nih.govnih.gov These non-ribosomal actions are primarily centered on anti-inflammatory and anti-collagenolytic effects. nih.gov The compound Tetracycline p-aminosalicylate is a conjugate of a tetracycline core and p-aminosalicylic acid (PAS). Due to a lack of direct studies on this specific conjugate, its molecular activities must be inferred from the well-documented non-ribosomal actions of tetracycline derivatives and the known biochemical effects of p-aminosalicylate.

The tetracycline moiety is recognized for its ability to modulate host-cell responses, particularly in inflammatory conditions. nih.gov A key non-ribosomal target of the tetracycline class is the family of matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their overactivity is implicated in various pathological processes, including tumor metastasis and chronic inflammation. nih.govnih.gov Tetracyclines inhibit MMP activity by chelating the essential zinc ion (Zn²⁺) at the enzyme's active site. nih.gov This inhibitory action is independent of their ability to block bacterial ribosomes. nih.gov Doxycycline (B596269), a well-studied tetracycline derivative, has been shown to effectively inhibit the activity of MMP-2 (72-kDa type IV collagenase) and MMP-9 (92-kDa type IV collagenase). nih.gov

The anti-inflammatory properties of tetracyclines extend beyond MMP inhibition. They can suppress the activity of inflammatory cells and reduce the production of pro-inflammatory mediators. nih.gov This includes downregulating cytokines and other key enzymes in the inflammatory cascade. nih.gov

The p-aminosalicylate (PAS) component also contributes significant biochemical modulations. Historically used as an antitubercular agent, PAS is known to exert its effects through multiple pathways. In humans, aminosalicylates are used to treat inflammatory conditions like ulcerative colitis. drugbank.comufl.edu Their mechanism involves reducing inflammation in the intestinal lining. ufl.edunih.gov PAS is known to be an inhibitor of nuclear factor kappa-B (NF-κB) kinase subunit alpha, a critical component of the NF-κB signaling pathway that drives inflammation. drugbank.com Furthermore, it can inhibit Prostaglandin G/H synthase 2 (also known as COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. drugbank.com It is also recognized as an inhibitor of polyunsaturated fatty acid 5-lipoxygenase, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. drugbank.com The ability of aminosalicylates to act as free radical scavengers and reduce the production of leukotrienes and interleukin-1 further contributes to their anti-inflammatory profile. nih.gov

Therefore, Tetracycline p-aminosalicylate is hypothesized to be a dual-function molecule. It likely combines the potent, non-antibiotic, anti-inflammatory, and MMP-inhibiting properties of its tetracycline core with the distinct anti-inflammatory mechanisms of p-aminosalicylate, such as the inhibition of the NF-κB pathway and pro-inflammatory eicosanoid synthesis.

Detailed Research Findings

Research into tetracycline derivatives has provided specific data on their efficacy as MMP inhibitors. The following table summarizes findings on the inhibition of various MMPs by different tetracycline compounds.

| Tetracycline Derivative | Target Enzyme | Inhibitory Effect | Reference |

| Doxycycline | MMP-2 (72-kDa type IV collagenase) | 79-87% inhibition | nih.gov |

| Doxycycline | MMP-9 (92-kDa type IV collagenase) | 79-87% inhibition | nih.gov |

| Minocycline (B592863) | MMPs (general) | Effective anti-protease | nih.gov |

| Tetracycline | MMPs (general) | Inhibition via Zn²⁺ chelation | nih.gov |

The biochemical modulations of p-aminosalicylic acid (PAS) have also been characterized, identifying several key molecular targets outside of its classic anti-mycobacterial pathways.

| Molecule | Target | Action | Reference |

| p-Aminosalicylic Acid | Prostaglandin G/H synthase 2 (COX-2) | Inhibitor | drugbank.com |

| p-Aminosalicylic Acid | Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKK-alpha) | Inhibitor | drugbank.com |

| p-Aminosalicylic Acid | Polyunsaturated fatty acid 5-lipoxygenase | Inhibitor | drugbank.com |

| p-Aminosalicylic Acid | Dihydrofolate reductase | Modulator | drugbank.com |

Mechanisms of Microbial Resistance and Counter Resistance Strategies

Elucidation of Efflux Pump Systems in Bacterial Resistance

One of the most prevalent mechanisms of tetracycline (B611298) resistance is the active efflux of the antibiotic out of the bacterial cell. wikipedia.orgnih.gov This process is mediated by membrane-associated proteins known as efflux pumps, which effectively reduce the intracellular concentration of tetracycline to sub-inhibitory levels. wikipedia.org

Efflux Pump Gene Expression and Regulation

The expression of genes encoding tetracycline efflux pumps is a tightly regulated process, often induced by the presence of the antibiotic itself. asm.org In many Gram-negative bacteria, the regulation of efflux pump genes, such as tetA, is controlled by a repressor protein, TetR. researchgate.netwikipedia.org In the absence of tetracycline, TetR binds to operator sequences in the promoter region of the tetA gene, blocking its transcription. asm.orgresearchgate.net When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to the dissociation of TetR from the operator. This derepression allows for the transcription of the tetA gene and the subsequent synthesis of the TetA efflux pump. asm.org

In contrast, the regulation of tetracycline efflux genes in some Gram-positive bacteria is thought to occur through a mechanism of transcriptional attenuation. oup.com Furthermore, studies have shown that prolonged exposure to tetracycline can lead to the overexpression of multiple efflux pump genes, contributing to increased resistance. nih.gov

Characterization of Specific Efflux Pump Families and Their Substrate Specificity

Tetracycline efflux pumps are diverse and are classified into several families based on their structure and energy source. The majority of these pumps belong to the Major Facilitator Superfamily (MFS). nih.govnih.gov Other families include the Resistance-Nodulation-Division (RND) superfamily, the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily. nih.govresearchgate.net

The substrate specificity of these pumps can vary. For instance, the Tet(A) pump confers resistance to tetracycline but not to minocycline (B592863), while the Tet(B) pump can export both tetracycline and minocycline. nih.gov Some pumps, like Tet(K) and Tet(L), are more common in Gram-positive bacteria. nih.gov The table below summarizes key characteristics of some prominent tetracycline efflux pump families.

| Efflux Pump Family | Representative Pump(s) | Primary Bacterial Group | Energy Source | Known Substrates |

| Major Facilitator Superfamily (MFS) | Tet(A), Tet(B), Tet(K), Tet(L) | Gram-negative & Gram-positive | Proton Motive Force | Tetracycline, Doxycycline (B596269), Minocycline |

| Resistance-Nodulation-Division (RND) | AdeABC, AdeIJK | Gram-negative | Proton Motive Force | Tetracycline, Tigecycline |

| Small Multidrug Resistance (SMR) | EmrE, TehA | Gram-negative | Proton Motive Force | Tetracycline, Ethidium Bromide |

| Multidrug and Toxic Compound Extrusion (MATE) | MepA | Gram-positive | Sodium Ion Gradient | Tetracycline, Tigecycline |

| ATP-Binding Cassette (ABC) | - | Gram-positive | ATP Hydrolysis | - |

Analysis of Ribosomal Protection Protein Functionality

Another significant mechanism of tetracycline resistance involves the production of ribosomal protection proteins (RPPs). nih.govwikipedia.org These proteins shield the bacterial ribosome, the target of tetracycline, from the antibiotic's inhibitory action. wikipedia.org

Molecular Mechanisms of Ribosomal Protection and Tetracycline Displacement

RPPs, such as Tet(M) and Tet(O), are translational GTPases that bear structural and functional similarities to the elongation factor EF-G. researchgate.netnih.govnih.gov Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and physically blocking the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. nih.govmdpi.com RPPs counteract this by binding to the ribosome, even in the presence of tetracycline. nih.gov This binding induces conformational changes in the ribosome that lead to the dislodging of the tetracycline molecule from its binding site. researchgate.netnih.gov Once tetracycline is released, the RPP, through a GTP-hydrolysis-dependent process, dissociates from the ribosome, allowing protein synthesis to resume. researchgate.netmdpi.com

Cryo-electron microscopy studies have revealed that RPPs interact with the ribosome near the tetracycline binding site. nih.gov For example, Tet(O) utilizes three characteristic loops in its fourth domain to interact with the ribosome. nih.govillinois.edu The binding of the RPP effectively "chases" the tetracycline molecule away, restoring the ribosome's function. researchgate.net

Genetic Determinants and Transfer Mechanisms of Ribosomal Protection Genes

The genes encoding RPPs, such as tet(M) and tet(O), are often located on mobile genetic elements like plasmids and conjugative transposons. oup.comnih.gov This mobility facilitates their dissemination among different bacterial species and genera through horizontal gene transfer. wikipedia.orgasm.org The tet(M) gene, for instance, is one of the most widespread tetracycline resistance determinants and has been identified in a diverse range of both Gram-positive and Gram-negative bacteria. oup.com

The transfer of these genes can occur at significant rates under certain conditions, such as in fermented sausages, highlighting the potential for food production environments to act as reservoirs for antibiotic resistance genes. frontiersin.org The phylogenetic origins of RPP genes suggest a common ancestor, with subsequent divergence into at least 12 distinct classes. asm.orgoup.com

| RPP Gene Class | First Identified In | Common Genetic Element |

| tet(M) | Streptococcus spp. | Conjugative transposons (e.g., Tn916) |

| tet(O) | Campylobacter jejuni | Plasmids |

| tet(Q) | Bacteroides spp. | - |

| tet(S) | Listeria monocytogenes | Plasmids |

| tet(W) | - | - |

| otr(A) | Streptomyces rimosus | Chromosome |

Enzymatic Inactivation Pathways

A less common but clinically significant mechanism of tetracycline resistance is the enzymatic modification and inactivation of the antibiotic. asm.org This process renders the tetracycline molecule incapable of binding to its ribosomal target. nih.gov

The best-characterized enzymes responsible for tetracycline inactivation belong to the Tet(X) family of flavin-dependent monooxygenases. nih.gov These enzymes catalyze the hydroxylation of the tetracycline molecule, which is followed by a non-enzymatic degradation cascade. nih.govnih.gov This process ultimately disrupts the structure of the antibiotic, eliminating its antibacterial activity. nih.gov

Recent research has expanded the known diversity of tetracycline-inactivating enzymes, identifying novel variants in various environmental and clinical settings. nih.gov The degradation pathways can be complex, with different enzymes yielding distinct product profiles. nih.govmdpi.commdpi.com The discovery of these enzymes, particularly those effective against newer generation tetracyclines like tigecycline, poses a significant threat to the future utility of this antibiotic class. europa.eu

Chromosomal Mutations Affecting Permeability and Ribosomal Targets

In addition to enzymatic inactivation, bacteria can develop resistance to tetracyclines through mutations in their own chromosomal genes. These mutations can either reduce the intracellular concentration of the antibiotic or alter its target site.

Mutations in genes encoding porin proteins, which form channels in the outer membrane of Gram-negative bacteria, can decrease the influx of tetracycline into the cell. Similarly, mutations that upregulate the expression of endogenous efflux pumps can actively transport the antibiotic out of the cytoplasm, preventing it from reaching a sufficient concentration to inhibit protein synthesis.

Furthermore, mutations in the 16S ribosomal RNA (rRNA), the component of the 30S ribosomal subunit where tetracyclines bind, can prevent or reduce the binding affinity of the antibiotic. These mutations are typically found in the primary tetracycline binding site, thereby conferring resistance.

| Resistance Mechanism | Affected Component | Consequence |

| Decreased Permeability | Outer membrane porins | Reduced influx of tetracycline |

| Increased Efflux | Endogenous efflux pumps | Increased efflux of tetracycline |

| Target Modification | 16S ribosomal RNA | Reduced binding of tetracycline |

Development of Efflux Pump Inhibitors and Ribosomal Protection Modulators

Given the prevalence of efflux-mediated and target-based resistance, a significant area of research focuses on developing strategies to counteract these mechanisms.

A promising approach is the co-administration of a tetracycline antibiotic with a resistance modulator, such as an efflux pump inhibitor (EPI). EPIs are compounds that block the activity of bacterial efflux pumps, thereby restoring the intracellular concentration of the antibiotic to effective levels. In the context of a theoretical tetracycline p-aminosalicylate, it is conceivable that its efficacy against resistant strains could be significantly enhanced by the co-administration of a potent EPI.

Similarly, modulators of ribosomal protection proteins could be developed. Ribosomal protection proteins, such as Tet(O) and Tet(M), are another major cause of tetracycline resistance. These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. Compounds that interfere with the function of these protective proteins would act synergistically with tetracyclines.

To combat enzymatic inactivation by enzymes like Tet(X), several novel strategies are being explored. One approach is the development of "sacrificial" molecules that act as a preferred substrate for the inactivating enzyme, thereby protecting the actual antibiotic.

Another strategy involves the rational design of new tetracycline analogs that are poor substrates for these enzymes. By understanding the three-dimensional structure of the enzyme's active site, it is possible to modify the tetracycline scaffold in a way that hinders its binding to the enzyme without compromising its antibacterial activity. For a hypothetical compound like tetracycline p-aminosalicylate, the p-aminosalicylate moiety could potentially be positioned to sterically hinder the approach of inactivating enzymes.

Preclinical Biological Activity Assessment in Model Systems

In Vitro Antimicrobial Spectrum Analysis

There is no available data on the in vitro antimicrobial spectrum of Tetracycline (B611298) p-aminosalicylate.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

No studies reporting the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values of Tetracycline p-aminosalicylate against any bacterial strains have been identified. For the parent compound, tetracycline, MIC and MBC values are widely reported for a variety of pathogens. For instance, in one study, the MIC of tetracycline against susceptible Chlamydia trachomatis isolates ranged from 0.03 to 0.08 µg/mL, with MBCs ranging from less than 0.2 to 1.0 µg/mL. mdpi.com

Time-Kill Kinetics and Post-Antibiotic Effects

Information regarding the time-kill kinetics and post-antibiotic effects of Tetracycline p-aminosalicylate is not available. Studies on tetracycline itself have shown that it typically exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria outright. frontiersin.org The post-antibiotic effect (PAE), which is the suppression of bacterial growth after brief exposure to an antibiotic, has been observed with tetracycline and is influenced by the bacterial species and the concentration of the drug. mdpi.comnih.gov

Antimicrobial Activity Against Resistant Bacterial Strains

There is no specific information on the activity of Tetracycline p-aminosalicylate against resistant bacterial strains. The development of resistance to tetracyclines is a significant clinical concern and occurs through mechanisms such as efflux pumps and ribosomal protection. nih.gov Research into new tetracycline derivatives often focuses on overcoming these resistance mechanisms. mdpi.com Whether the addition of a p-aminosalicylate moiety to tetracycline would alter its effectiveness against such resistant strains is currently unknown.

Assessment of Compound Efficacy in In Vitro Cellular Infection Models

No studies were found that assess the efficacy of Tetracycline p-aminosalicylate in in vitro cellular infection models. Such models are crucial for understanding the intracellular activity of an antibiotic. While tetracyclines are known to penetrate host cells, making them effective against intracellular pathogens like Chlamydia and Rickettsia, the specific performance of Tetracycline p-aminosalicylate in these models has not been reported.

Evaluation of Biological Activity in Non-Mammalian and Mammalian Animal Models

There is a lack of data on the evaluation of the biological activity of Tetracycline p-aminosalicylate in any animal models.

Efficacy Studies in Murine Septicemia Models

No efficacy studies of Tetracycline p-aminosalicylate in murine septicemia models have been published. Murine septicemia models are standard for evaluating the in vivo efficacy of new antibiotics. These models help determine how a compound behaves in a complex biological system, including its ability to combat systemic infections. While numerous studies have utilized murine models to test various tetracycline derivatives and other antibiotics in sepsis, none have specifically investigated Tetracycline p-aminosalicylate.

Assessment of Compound Distribution and Accumulation in Animal Tissues

Detailed studies on the specific distribution and accumulation of tetracycline para-aminosalicylate in animal tissues are not extensively documented in publicly accessible research. However, general principles of tetracycline distribution can provide a foundational understanding. Tetracyclines as a class are known to distribute widely throughout the body after administration.

Research on other forms of tetracycline, such as tetracycline hydrochloride, in animal models like rats, dogs, and rabbits, has demonstrated significant accumulation in various tissues. Following oral administration of tetracycline to rats at a dose of 75 mg/kg, the highest concentrations were observed in the liver and kidney. fao.org For instance, two hours after dosing, the tetracycline concentration in the liver and kidney of rats reached 10.1 mg/kg and 12.8 mg/kg, respectively, while plasma levels were at 3.6 mg/L. fao.org Lung tissue concentrations were comparable to those in plasma, whereas brain tissue showed very low levels of accumulation. fao.org

Interactive Table: Tetracycline Concentration in Rat Tissues Following a Single Oral Dose (75 mg/kg)

| Time After Dosing (hours) | Plasma (mg/L) | Lungs (mg/kg) | Brain (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) |

|---|---|---|---|---|---|

| 1 | 3.1 ± 0.7 | 3.7 ± 1.4 | 0.12 ± 0.02 | 8.5 ± 1.1 | 11.0 ± 1.6 |

| 2 | 3.6 ± 1.4 | 4.0 ± 0.8 | 0.13 ± 0.05 | 10.1 ± 2.6 | 12.8 ± 2.6 |

| 3 | 2.1 ± 0.77 | 1.7 ± 0.9 | 0.02 ± 0.01 | 4.0 ± 0.7 | 8.7 ± 0.5 |

| 4 | 2.2 ± 0.75 | 1.5 ± 0.9 | 0.01 ± 0.01 | 3.0 ± 0.08 | 4.5 ± 0.5 |

| 6 | 0.5 ± 0.45 | 1.2 ± 1.1 | 0.01 ± 0.0001 | 2.5 ± 2.4 | 2.6 ± 1.9 |

Data adapted from a study on tetracycline in rats. fao.org

Studies in Specific Infection Models (e.g., bacterial burden reduction)

Specific studies evaluating the efficacy of tetracycline para-aminosalicylate in infection models, with a focus on bacterial burden reduction, are not prominently reported in the available literature. The antibacterial action of tetracyclines, in general, is well-established and involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. nih.govbiomedpharmajournal.org This mechanism prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting peptide chain elongation. nih.govbiomedpharmajournal.org

Tetracyclines are broad-spectrum antibiotics, effective against a wide array of gram-positive and gram-negative bacteria, as well as other microorganisms like chlamydiae and mycoplasmas. nih.gov Their efficacy is generally considered bacteriostatic, meaning they inhibit the growth and reproduction of bacteria, relying on the host's immune system to clear the infection. msdvetmanual.com At high concentrations, such as those that may be achieved in urine, they can exhibit bactericidal activity. msdvetmanual.com

The effectiveness of any tetracycline compound in an infection model would depend on achieving sufficient concentrations at the site of infection to inhibit the growth of the target pathogen. While specific data for the para-aminosalicylate salt is lacking, the general spectrum of activity for tetracycline provides a basis for its potential use in various infection models. For instance, immunomodulatory tetracyclines like doxycycline (B596269) and minocycline (B592863) have demonstrated beneficial effects in experimental models of colitis, suggesting a role beyond their direct antibacterial properties. nih.gov

Further research is necessary to specifically elucidate the efficacy of tetracycline para-aminosalicylate in reducing bacterial burden in various infection models and to understand how the para-aminosalicylate moiety might influence its therapeutic properties compared to other tetracycline salts.

Analytical and Bioanalytical Methodologies for Compound Characterization and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of tetracyclines, offering high resolution and the ability to handle complex sample matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of tetracyclines. The versatility of HPLC lies in its compatibility with various detection methods, each offering distinct advantages in terms of sensitivity and selectivity. Common detectors include UV-Visible, photodiode array (PDA), and fluorescence detectors. The choice of mobile phase, stationary phase, and detector is critical for optimizing the separation and detection of tetracycline (B611298) and its related compounds. For instance, a C18 column is frequently used as the stationary phase, with mobile phases often consisting of an acidic aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic conditions are necessary to suppress the ionization of the silanol (B1196071) groups on the stationary phase and to ensure the tetracyclines are in a single ionic form, leading to sharper and more symmetrical peaks.

| Parameter | Typical Conditions |

| Stationary Phase | C18, C8 |

| Mobile Phase | Acetonitrile/Methanol/Water with acid (e.g., oxalic acid, formic acid) |

| Detection | UV-Visible (e.g., 360 nm), Photodiode Array (PDA) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the analysis of tetracyclines, providing unparalleled sensitivity and specificity. This powerful combination allows for the unequivocal identification and precise quantification of tetracyclines even at trace levels in complex matrices. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis or full scan mode for qualitative screening of unknown tetracycline-related compounds. Electrospray ionization (ESI) is the most common ionization source used for tetracycline analysis, typically operated in positive ion mode.

Spectrophotometric and Electrochemical Methods for Detection

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of tetracyclines, often characterized by their simplicity, cost-effectiveness, and potential for miniaturization and on-site analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the determination of tetracyclines in pharmaceutical preparations. This technique is based on the principle that tetracyclines absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The maximum absorption wavelength for tetracycline is typically observed around 360 nm. While simple and rapid, UV-Visible spectrophotometry can be susceptible to interference from other compounds in the sample matrix that also absorb at similar wavelengths, potentially limiting its application in complex samples without prior separation steps.

Pulsed Amperometric Detection (PAD)

Pulsed Amperometric Detection (PAD) coupled with liquid chromatography offers a sensitive and selective method for the determination of electrochemically active compounds like tetracyclines. PAD involves the application of a series of potential pulses to a working electrode, which can help in cleaning the electrode surface and maintaining its activity, thereby providing stable and reproducible measurements. This detection method can be particularly advantageous for samples where UV-absorbing interferents are a concern.

Immunoassays for High-Throughput Screening and Detection

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput and often cost-effective approach for the screening of tetracyclines in a large number of samples. These assays are based on the specific binding of an antibody to the tetracycline molecule. The signal generated, which is typically colorimetric or fluorescent, is proportional to the concentration of the analyte. While immunoassays are excellent for rapid screening purposes due to their high sensitivity and sample throughput, they are generally considered semi-quantitative. Positive results from an immunoassay often require confirmation by a more selective and quantitative method like LC-MS/MS to avoid false positives.

Method Validation for Accuracy, Sensitivity, and Selectivity

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For tetracyclines, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated for their determination in different matrices.

Method validation encompasses several key parameters, including accuracy, sensitivity (limit of detection and quantification), and selectivity.

Accuracy is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For tetracycline, recovery percentages have been reported to be high in various sample types. For instance, in the analysis of tetracycline in milk samples, recovery was found to be between 78.7% and 98.4%. unmc.edu Another study on tetracycline residues in honey reported recoveries higher than 87%. researchgate.net In the analysis of animal feed, recoveries for tetracyclines ranged from 78.2% to 113.5%. researchgate.net

Sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A study on tetracycline in milk found the LOD and LOQ to be 0.00023 mg/mL and 0.00110 mg/mL, respectively. unmc.edu For the analysis of tetracyclines in animal feeds, the LOD and LOQ ranged from 2.8 to 4.2 mg/kg and 4.3 to 5.7 mg/kg, respectively. researchgate.net

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex biological matrices. Chromatographic methods, such as HPLC, coupled with specific detectors like UV or mass spectrometry, offer high selectivity for tetracycline analysis. nih.govnih.gov The use of specific mobile phases and column chemistries in HPLC allows for the effective separation of tetracycline from its epimers and other related substances. nih.gov

The following table summarizes validation parameters for tetracycline analysis from various studies:

| Parameter | Matrix | Method | Finding | Reference |

| Accuracy (Recovery) | Milk | HPLC | 78.7 - 98.4% | unmc.edu |

| Accuracy (Recovery) | Honey | HPLC | >87% | researchgate.net |

| Accuracy (Recovery) | Animal Feed | LC-MS | 78.2 - 113.5% | researchgate.net |

| Sensitivity (LOD) | Milk | HPLC | 0.00023 mg/mL | unmc.edu |

| Sensitivity (LOQ) | Milk | HPLC | 0.00110 mg/mL | unmc.edu |

| Sensitivity (LOD) | Animal Feed | LC-MS | 2.8 - 4.2 mg/kg | researchgate.net |

| Sensitivity (LOQ) | Animal Feed | LC-MS | 4.3 - 5.7 mg/kg | researchgate.net |

Sample Preparation Techniques for Complex Biological Matrices

The analysis of tetracyclines in complex biological matrices such as urine, gastric content, and milk requires effective sample preparation to remove interfering substances and concentrate the analyte. obrnutafaza.hr Common techniques include extraction and clean-up procedures.

Extraction is the initial step to isolate the analyte from the sample matrix. For tetracyclines, which are polar compounds, extraction is often performed using a buffer solution. A frequently used extraction solvent is the EDTA-McIlvaine buffer (pH 4). The addition of EDTA, a chelating agent, is important as tetracyclines can form complexes with metal ions, which can affect their solubility and chromatographic behavior.

Solid-Phase Extraction (SPE) is a widely used clean-up technique to purify the sample extract before chromatographic analysis. SPE cartridges can effectively remove matrix components that may interfere with the analysis, thereby improving the sensitivity and selectivity of the method.

Protein Precipitation is another common technique for sample preparation, especially for biological fluids like milk. In this method, a solvent such as methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov

A study on the detection of tetracycline in urine and gastric content recommended extraction with ethyl acetate. obrnutafaza.hr For the analysis of tetracyclines in milk, a method involving protein precipitation with methanol followed by centrifugation and filtration has been described. nih.gov

The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method used. The goal is to obtain a clean extract with a high recovery of the analyte.

The table below outlines common sample preparation techniques for tetracyclines in various biological matrices:

| Matrix | Sample Preparation Technique | Key Reagents/Steps | Reference |

| Urine, Gastric Content | Solvent Extraction | Ethyl acetate | obrnutafaza.hr |

| Milk | Protein Precipitation | Methanol, Centrifugation, Filtration | nih.gov |

| Honey | Solid-Phase Extraction | EDTA-McIlvaine buffer, SPE cartridge cleanup | researchgate.net |

| Animal Tissues | Homogenization and SPE | EDTA-McIlvaine buffer, n-hexane, dichloromethane, trichloroacetic acid, SPE cartridge |

Structure Activity Relationship Sar and Mechanistic Elucidation

Identification of Pharmacophore Requirements for Antimicrobial Activity

The fundamental structure required for the antimicrobial activity of tetracyclines, including the para-aminosalicylate salt, is the linear fused tetracyclic nucleus, comprising four rings designated A, B, C, and D. nih.gov For a tetracycline (B611298) derivative to exhibit antibacterial properties, this core structure must be maintained. nih.govbiomedres.us The simplest molecule that demonstrates this essential antibacterial activity is 6-deoxy-6-demethyltetracycline, which is considered the minimum pharmacophore. nih.gov

Key structural features essential for the antimicrobial action include:

A linearly arranged DCBA naphthacene (B114907) ring system. biomedres.usnih.gov

An A-ring with a C1-C3 diketo substructure. biomedres.usnih.gov

An exocyclic C2 amide group. biomedres.usnih.gov

A dimethylamino group at the C4 position of the A ring. biomedres.us The natural alpha stereochemical configuration at this position is crucial for optimal activity. nih.gov Removal or epimerization of this group to the 4R isomer significantly diminishes antibacterial potency. nih.gov

Conservation of the keto-enol system at positions 11, 12, and 12a , in proximity to the phenolic D ring. nih.gov

Modifications at the C5 to C9 positions of the tetracycline scaffold can lead to derivatives with varied antibacterial activity. youtube.com However, any alterations that disrupt the core pharmacophore generally result in a loss of antimicrobial efficacy. biomedres.us

Interactive Table: Pharmacophore Requirements for Tetracycline Activity

| Structural Feature | Requirement for Activity | Impact of Modification |

| Tetracyclic Nucleus | Maintained linear fused four-ring system (DCBA) nih.govbiomedres.us | Disruption leads to loss of activity biomedres.us |

| A-Ring | C1-C3 diketo substructure biomedres.usnih.gov | Alteration reduces or abolishes activity |

| C2 Position | Exocyclic amide group biomedres.usnih.gov | Replacement of the carboxamide group reduces activity youtube.com |

| C4 Position | Dimethylamino group with natural stereochemistry nih.govbiomedres.us | Removal or epimerization significantly decreases activity nih.gov |

| B/C Ring Junction | Keto-enol system at C11, C12, C12a nih.gov | Disruption of this system is detrimental |

| D-Ring | Phenolic group nih.gov | Modifications can affect potency |

Influence of Structural Modifications on Ribosomal Binding Affinity

Tetracyclines exert their primary antimicrobial effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit and sterically hindering the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A site. nih.govmdpi.com This binding is reversible and is the basis for the bacteriostatic nature of these antibiotics. nih.govdrugbank.com

The affinity of tetracyclines for the ribosome is highly dependent on their structural integrity. The same features that define the pharmacophore for antimicrobial activity are also critical for ribosomal binding. The interaction is primarily with the 16S rRNA component of the 30S subunit. nih.govnih.gov

Structural modifications can significantly impact ribosomal binding:

The hydrophilic face of the tetracycline molecule, bearing the functional groups on rings A and B, is crucial for interaction with the ribosome. rcsb.org

The C4-dimethylamino group is pivotal for this interaction. nih.gov

The presence of a magnesium ion is often important for mediating the binding between tetracycline and the ribosome. nih.gov

While typical tetracyclines bind to the ribosome to inhibit protein synthesis, certain atypical tetracyclines, which have undergone significant structural changes, may exhibit a different mechanism of action, such as disrupting the bacterial membrane. nih.govnih.gov

Correlation between Molecular Structure and Efflux Pump Susceptibility

A major mechanism of bacterial resistance to tetracyclines is the active efflux of the drug from the cell, mediated by membrane-bound efflux pumps. wikipedia.orgnih.gov The susceptibility of a tetracycline derivative to these pumps is influenced by its molecular structure.

Efflux pumps, such as TetA and TetK, are proteins that recognize and export tetracycline molecules from the bacterial cytoplasm. nih.govgrantome.com The recognition process is based on the chemical structure of the antibiotic. Even relatively susceptible strains of some bacteria, like Pseudomonas aeruginosa, possess active efflux systems for tetracyclines. nih.gov

The development of newer tetracycline analogs has focused on modifying the structure to evade recognition by these pumps. For instance, the aminomethylcyclines, which are derivatives of minocycline (B592863) with substitutions at the C9 position, have shown potent activity against bacteria expressing both efflux and ribosomal protection mechanisms of resistance. researchgate.net This suggests that modifications at the C9 position can interfere with the ability of efflux pumps to bind and transport the antibiotic.

Interactive Table: Impact of Structural Features on Efflux Pump Susceptibility

| Structural Region | Influence on Efflux Susceptibility | Example of Modification |

| Core Tetracycline Scaffold | Recognized by various efflux pumps (e.g., TetA, TetK) nih.govgrantome.com | The fundamental structure is the target for efflux. |

| C9 Position | Modifications can reduce susceptibility to efflux researchgate.net | Addition of aminomethyl groups (aminomethylcyclines) researchgate.net |

| Overall Lipophilicity | Can influence the rate of diffusion across the membrane and interaction with efflux pumps. | More lipophilic tetracyclines may have altered efflux kinetics. |

Impact of Structural Changes on Interaction with Resistance Determinants

Bacterial resistance to tetracyclines arises from several mechanisms, with the most common being efflux pumps and ribosomal protection proteins. wikipedia.orgresearchgate.net Structural modifications to the tetracycline molecule can influence its interaction with these resistance determinants.

Ribosomal Protection Proteins: These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. nih.govwikipedia.org The effectiveness of these protection proteins can be overcome by tetracycline derivatives with enhanced binding affinity for the ribosome or that bind in a manner that is not easily disrupted. The aminomethylcyclines, for example, are effective against strains with ribosomal protection mechanisms. researchgate.net

Enzymatic Inactivation: A less common but emerging resistance mechanism is the enzymatic modification and inactivation of tetracyclines. researchgate.net For instance, the enzyme TetX hydroxylates tetracycline, rendering it inactive. researchgate.net The susceptibility to such enzymatic degradation is directly dependent on the tetracycline's structure, as the enzyme requires a specific site for its catalytic action.

Mutations in the Ribosomal Binding Site: Changes in the 16S rRNA, the binding site for tetracyclines, can confer resistance. nih.gov The ability of a modified tetracycline to overcome this type of resistance would depend on its ability to bind effectively to the mutated ribosome.

Chelation with Metal Ions and Its Biological Implications

Tetracyclines are potent chelating agents, readily forming stable complexes with divalent and trivalent metal ions, particularly magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe³⁺). nih.govnih.gov This chelation is a critical aspect of their biological activity.

The primary chelation sites on the tetracycline molecule are the β-diketone system at positions 11 and 12, and the enol and carboxamide groups on the A-ring (positions 1 and 3). nih.gov

The biological implications of this metal chelation are significant:

Antimicrobial Activity: The active form of tetracycline that binds to the ribosome is likely a magnesium-tetracycline complex. nih.gov The chelation of Mg²⁺ is thought to be essential for the proper conformation and binding of the antibiotic to its ribosomal target. nih.gov

Bacterial Uptake: In Gram-negative bacteria, tetracyclines are thought to traverse the outer membrane as positively charged metal ion-tetracycline complexes, likely with magnesium. nih.gov

Iron Sequestration: The strong iron-chelating ability of tetracyclines can contribute to their bacteriostatic effect by creating an iron-poor environment, which is limiting for bacterial growth. nih.gov

Interaction with Resistance Proteins: The Tet repressor protein (TetR), which regulates the expression of the TetA efflux pump, binds to a tetracycline-magnesium complex. nih.gov

Interactive Table: Metal Ion Chelation by Tetracyclines

| Metal Ion | Chelation Site(s) on Tetracycline | Biological Implication |

| Magnesium (Mg²⁺) | β-diketone system (C11, C12); A-ring enol and carboxamide (C1, C3) nih.gov | Essential for ribosomal binding and uptake in Gram-negative bacteria nih.govnih.gov |

| Calcium (Ca²⁺) | β-diketone system (C11, C12); A-ring enol and carboxamide (C1, C3) nih.govnih.gov | Can influence solubility and absorption |

| Iron (Fe³⁺) | β-diketone system (C11, C12); A-ring enol and carboxamide (C1, C3) nih.gov | Contributes to bacteriostatic effect by limiting iron availability for bacteria nih.gov |

Theoretical Frameworks and Computational Modeling

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For Tetracycline (B611298) p-aminosalicylate, this involves modeling its interactions with the established targets of its parent molecules.

Tetracyclines exert their antibacterial effect by binding to the 30S ribosomal subunit, specifically inhibiting the A-site and preventing protein synthesis. mdpi.comnih.govnih.gov Docking simulations of tetracycline derivatives consistently show crucial interactions with the 16S rRNA. mdpi.com These interactions are often stabilized by magnesium ions and involve hydrogen bonds with the phosphate (B84403) backbone of the rRNA. mdpi.comresearchgate.net Molecular dynamics simulations further reveal that these interactions are stable, confirming the reversible but potent inhibition of ribosome function. researchgate.net

Para-aminosalicylic acid (PAS), on the other hand, is a pro-drug that inhibits folate synthesis in Mycobacterium tuberculosis. wikipedia.org It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov Docking studies for PAS would focus on its binding affinity within the active site of DHPS, comparing it to the natural substrate.

For the hybrid Tetracycline p-aminosalicylate, docking simulations would be essential to determine if it can simultaneously or independently engage both the 30S ribosome and DHPS. Key questions to be answered would include whether the addition of the p-aminosalicylate moiety sterically hinders binding to the ribosome or if the tetracycline core prevents effective interaction with DHPS. Molecular dynamics would assess the stability of these binding poses over time. researchgate.net Studies on other tetracycline hybrids have successfully used docking to predict binding affinity to various bacterial protein targets. researchgate.net

Interactive Table 1: Example of Molecular Docking Data for Tetracycline Analogs (Note: This data is representative of typical findings in docking studies)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Tetracycline | 30S Ribosomal Subunit (16S rRNA) | -8.5 | G1197, C1054, A1196 | Hydrogen Bond, Mg2+ coordination |

| Minocycline (B592863) | 30S Ribosomal Subunit (16S rRNA) | -9.2 | G1197, C1054, A1196 | Hydrogen Bond, Hydrophobic |

| Doxycycline (B596269) | 30S Ribosomal Subunit (16S rRNA) | -9.0 | G1197, C1054, A1196 | Hydrogen Bond, Mg2+ coordination |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of newly designed compounds and to understand which structural features are critical for efficacy.

For tetracyclines, 3D-QSAR studies have been conducted to identify the key stereoelectronic features required for activity. researchgate.net These studies highlight the importance of substituents at various positions on the tetracycline's four-ring core. For instance, the presence of hydroxyl groups at positions 5 and 6 and electro-donating groups on the D-ring have been shown to be favorable for certain activities. researchgate.net

To develop a QSAR model for a series of novel Tetracycline p-aminosalicylate derivatives, one would first synthesize a library of analogs with variations in the linker between the two moieties or substitutions on either part. The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates these descriptors with activity. nih.gov Such models can guide the rational design of more potent derivatives. researchgate.net

Interactive Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

In Silico Prediction of Resistance Mechanisms

The rise of antibiotic resistance is a major global threat. Computational, or in silico, methods are increasingly used to predict and understand the mechanisms by which bacteria become resistant to drugs. zenodo.org

For tetracyclines, the primary resistance mechanisms are efflux pumps (encoded by genes like tet(A) and tet(B)) and ribosomal protection proteins. mdpi.comzenodo.org In silico approaches can predict resistance in several ways:

Genomic Analysis: By sequencing bacterial genomes, researchers can search for known resistance genes. The presence of tet genes in a bacterial strain is a strong predictor of resistance. zenodo.org

Target Mutation Analysis: Resistance can also arise from mutations in the drug's target. For tetracyclines, this involves mutations in the 16S rRNA of the 30S ribosomal subunit. mdpi.com Molecular docking and dynamics simulations can be used to model how these mutations affect the binding affinity of the antibiotic. A significant decrease in binding energy would suggest that the mutation confers resistance.

Protein Evolution Analysis: Phylogenetic analysis of resistance proteins can reveal evolutionary relationships and help predict the spread of resistance mechanisms across different bacterial species. zenodo.org

For Tetracycline p-aminosalicylate, in silico analysis would need to consider resistance mechanisms for both tetracyclines and aminosalicylates (e.g., mutations in folate pathway enzymes). Computational models could predict whether the hybrid nature of the molecule could overcome existing resistance mechanisms, for example, if an efflux pump that recognizes tetracycline fails to recognize the bulkier hybrid compound.

Computational Design of Novel Derivatives

Computational-Aided Drug Design (CADD) leverages theoretical modeling to design novel molecules with improved properties. etflin.com This process is iterative and integrates docking, QSAR, and resistance prediction to guide the synthesis of promising drug candidates. nih.govmdpi.com

The design of novel derivatives of Tetracycline p-aminosalicylate would follow a structured CADD approach:

Scaffold Hopping/Modification: Starting with the basic Tetracycline p-aminosalicylate structure, modifications would be proposed in silico. This could involve changing the linker connecting the two pharmacophores, adding or modifying functional groups on the tetracycline core, or altering the aminosalicylate portion.

Virtual Screening: These virtual derivatives would be subjected to molecular docking against their intended targets (e.g., 30S ribosome, DHPS). etflin.com Compounds with predicted high binding affinity would be prioritized.

QSAR Prediction: The virtual compounds would be run through established QSAR models to predict their biological activity. researchgate.net

ADMET Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, filtering out candidates with poor predicted pharmacokinetics. etflin.com

This multi-faceted computational approach allows researchers to explore a vast chemical space and identify a small number of highly promising derivatives for actual synthesis and laboratory testing, saving significant time and resources. researchgate.netmdpi.com

Future Research Trajectories and Innovation

Exploration of Novel Mechanisms of Action

The primary innovation of a tetracycline-p-aminosalicylate compound would be its dual mechanism of action, targeting two distinct and essential bacterial metabolic pathways simultaneously. This approach is designed to create a synergistic effect that is more potent than either component alone.

Tetracycline's established mechanism involves binding to the 30S ribosomal subunit of bacteria. This action effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis. nih.gov This disruption of protein production is bacteriostatic, halting bacterial growth and replication. nih.gov

Conversely, para-aminosalicylic acid (a type of aminosalicylate) functions as a competitive inhibitor of dihydropteroate (B1496061) synthase. nih.gov This enzyme is crucial for the synthesis of folic acid, a vital component for producing nucleotides and certain amino acids. By blocking this pathway, p-aminosalicylate prevents the bacteria from creating essential building blocks for DNA and proteins. nih.gov

The exploration of a combined agent would focus on verifying the hypothesis that attacking both protein synthesis and folic acid synthesis concurrently creates a powerful synergistic effect. nih.govscialert.net Such a dual-front assault could potentially lead to bactericidal activity, where the bacteria are killed rather than just inhibited. Future research would investigate how these two mechanisms interact at the molecular level and whether their combined effect is greater than the sum of their individual activities. nih.gov This dual-target strategy represents a novel mechanistic approach in the fight against resilient pathogens. mdpi.com

Development of Advanced Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential of a dual-action compound like tetracycline-p-aminosalicylate, advanced drug delivery systems (DDS) are critical. These systems aim to improve the pharmacological properties of the drug, ensure it reaches the site of infection in effective concentrations, and maintain the optimal ratio of the two active components for synergistic action. nih.govtandfonline.com Research in this area is moving beyond simple formulations to sophisticated nanocarriers that offer targeted and controlled release. nih.gov

Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and nanogels, are particularly promising. nih.govtandfonline.com These carriers can encapsulate one or both drug components, protecting them from degradation in the body and improving their bioavailability. nih.gov For a combination agent, a single nanocarrier could be engineered to hold both tetracycline (B611298) and p-aminosalicylate, ensuring they are delivered to the target pathogen simultaneously. tandfonline.com Furthermore, stimuli-responsive systems, which release their payload in response to specific environmental cues at the infection site (such as pH or bacterial enzymes), represent a frontier in targeted antibiotic therapy. mdpi.com

| Delivery System | Description | Potential Application for Tetracycline-p-Aminosalicylate |

| Liposomes | Vesicles composed of lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. They are biocompatible and biodegradable. nih.gov | Co-encapsulation of both agents to ensure simultaneous arrival at the bacterial cell, potentially fusing with the bacterial membrane for direct delivery. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. Can be designed as nanospheres (drug dispersed in matrix) or nanocapsules (drug in core). tandfonline.com | Offers controlled and sustained release, reducing the frequency of administration and maintaining therapeutic concentrations for longer periods. |

| Nanogels | Cross-linked polymer networks that can hold large amounts of water and are sensitive to environmental stimuli like pH or temperature. nih.gov | Development of a "smart" delivery system that releases the antibiotic combination specifically in the acidic microenvironment of a bacterial infection or biofilm. mdpi.com |